molecular formula C39H60O13 B12656199 Kingianoside B CAS No. 145867-18-1

Kingianoside B

Cat. No.: B12656199
CAS No.: 145867-18-1
M. Wt: 736.9 g/mol
InChI Key: NOJRPHWSGXJXNF-JXGKGABASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Kingianoside B is a steroidal saponin compound isolated from the rhizomes of Polygonatum kingianum, a plant belonging to the Liliaceae family . This compound has garnered attention due to its unique chemical structure and potential biological activities.

Preparation Methods

Kingianoside B can be extracted from the rhizomes of Polygonatum kingianum using various chromatographic techniques. The extraction process typically involves macroporous resin, silica-gel, and octadecyl silica (ODS) column chromatography . The detailed synthetic routes and industrial production methods for this compound are not extensively documented in the literature.

Chemical Reactions Analysis

Kingianoside B undergoes several types of chemical reactions, including hydrolysis and glycosylation. Common reagents used in these reactions include acids and enzymes that facilitate the breakdown of glycosidic bonds . The major products formed from these reactions are simpler sugar molecules and aglycones.

Comparison with Similar Compounds

Kingianoside B is structurally similar to other steroidal saponins such as ginsenoside-Rc and ophiopogonin C . it is unique due to its specific glycosidic linkages and the presence of distinct sugar moieties. Similar compounds include:

This compound stands out due to its unique combination of biological activities and potential therapeutic applications.

Properties

CAS No.

145867-18-1

Molecular Formula

C39H60O13

Molecular Weight

736.9 g/mol

IUPAC Name

(5'R,6R,7S,9S,13R,16S)-16-[(2R,3R,4R,5R,6R)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-10-one

InChI

InChI=1S/C39H60O13/c1-17-8-11-39(47-16-17)18(2)28-25(52-39)13-24-22-7-6-20-12-21(9-10-37(20,4)23(22)14-27(41)38(24,28)5)49-35-33(46)31(44)34(19(3)48-35)51-36-32(45)30(43)29(42)26(15-40)50-36/h6,17-19,21-26,28-36,40,42-46H,7-16H2,1-5H3/t17-,18+,19-,21+,22?,23?,24?,25?,26-,28?,29-,30+,31-,32-,33-,34+,35+,36+,37+,38-,39-/m1/s1

InChI Key

NOJRPHWSGXJXNF-JXGKGABASA-N

Isomeric SMILES

C[C@@H]1CC[C@@]2([C@H](C3C(O2)CC4[C@@]3(C(=O)CC5C4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)C)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)C)C)C)OC1

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(C(=O)CC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)C)OC8C(C(C(C(O8)CO)O)O)O)O)O)C)C)C)OC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.